cis-4-Chloro-2-butenylamine hydrochloride
Overview
Description
Cis-4-Chloro-2-butenylamine hydrochloride is an alkenyl amine derivative . It is an organic building block used in chemical synthesis .
Molecular Structure Analysis
The molecular formula of cis-4-Chloro-2-butenylamine hydrochloride is C4H8ClN·HCl . It has an average mass of 142.027 Da and a monoisotopic mass of 141.011200 Da .Physical And Chemical Properties Analysis
The melting point of cis-4-Chloro-2-butenylamine hydrochloride is 125-131 °C (lit.) . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Synthesis and Characterization
Synthesis in Agriculture and Biology : Sugiyama et al. (1978) discussed the synthesis of 2-Methylthio-Trans-ribosylzeatin, highlighting the use of cis isomers in the process. This study showcases the application in agricultural and biological chemistry (Sugiyama, Imura, & Hashizume, 1978).
Chemical Isomerization : Musolino et al. (2005) investigated the isomerization reaction of cis-2-butene-1,4-diol, highlighting the role of cis compounds in facilitating these reactions. This research contributes to understanding chemical processes in catalysis (Musolino, Apa, Donato, & Pietropaolo, 2005).
Biochemical Research
Cancer Research : Zhu et al. (2005) studied the hydrolysis process of cis-amminedichlorocyclohexylamineplatinum(II), an anticancer drug. Their work provides insights into the activation and reaction mechanisms of platinum-based drugs (Zhu, Raber, & Eriksson, 2005).
Alzheimer's Disease : Silva et al. (2016) utilized luminescent Ru(II) Phenanthroline complexes, including cis variants, for real-time imaging of Aβ self-aggregation, relevant to Alzheimer's disease research (Silva et al., 2016).
Environmental Chemistry
Environmental Metabolism : Evans et al. (1971) explored the bacterial metabolism of 4-chlorophenoxyacetate, discussing the role of cis-trans isomerization in environmental biochemistry (Evans, Smith, Moss, & Fernley, 1971).
Photo-Oxidation Studies : Álvarez et al. (2007) confirmed the dicarbonyl route in the photo-oxidation of toluene and benzene, highlighting the role of cis isomers in these processes (Gómez Álvarez et al., 2007).
Safety And Hazards
Cis-4-Chloro-2-butenylamine hydrochloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(Z)-4-chlorobut-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c5-3-1-2-4-6;/h1-2H,3-4,6H2;1H/b2-1-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNYBMDGKVWFH-ODZAUARKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCCl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\CCl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-Chloro-2-butenylamine hydrochloride | |
CAS RN |
7153-66-4 | |
Record name | 7153-66-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cis-4-Chloro-2-butenylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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